molecular formula C18H20FNO B5064276 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide

4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide

Cat. No.: B5064276
M. Wt: 285.4 g/mol
InChI Key: RFFZNSYMLXFKLB-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It features a tert-butyl group, a fluoro-substituted phenyl ring, and a methyl group attached to the benzamide core

Properties

IUPAC Name

4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c1-12-5-10-15(19)16(11-12)20-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFZNSYMLXFKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzoic acid and 2-fluoro-5-methylaniline.

    Amide Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a coupling reaction between the carboxylic acid and the amine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(2-chloro-5-methylphenyl)benzamide: Similar structure with a chlorine atom instead of a fluorine atom.

    4-tert-butyl-N-(2-fluoro-4-methylphenyl)benzamide: Similar structure with the methyl group in a different position.

    4-tert-butyl-N-(2-fluoro-5-ethylphenyl)benzamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the tert-butyl group, fluoro-substituted phenyl ring, and methyl group imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

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